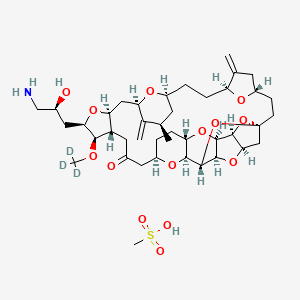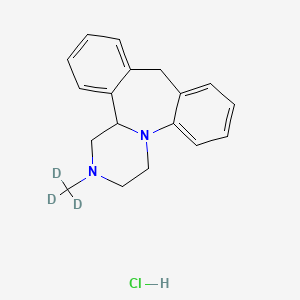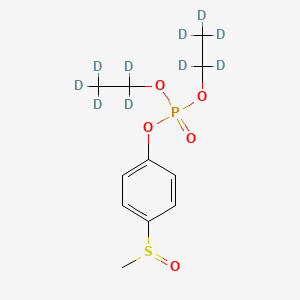
Docosanoic-7,7,8,8-D4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a long-chain saturated fatty acid with the molecular formula C22H40D4O2 and a molecular weight of 344.61 g/mol . This compound is used primarily in scientific research due to its unique properties, including its stability and ability to be traced in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docosanoic-7,7,8,8-D4 acid involves the incorporation of deuterium atoms into the docosanoic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic-7,7,8,8-D4 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Docosanoic-7,7,8,8-D4 acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: It helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: It is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: It is used in the development of stable isotopic standards for analytical chemistry.
Wirkmechanismus
The mechanism of action of Docosanoic-7,7,8,8-D4 acid involves its incorporation into biological systems where it mimics the behavior of natural docosanoic acid. The deuterium atoms provide a unique signature that allows researchers to trace its movement and interactions within the system. This helps in understanding the metabolic pathways and molecular targets involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Docosanoic-7,7,8,8-D4 acid is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Docosanoic acid (Behenic acid): The non-deuterated form with similar chemical properties but lacks the tracing capability.
Stearic acid: Another long-chain saturated fatty acid with 18 carbon atoms.
Palmitic acid: A 16-carbon saturated fatty acid commonly found in fats and oils.
This compound’s uniqueness lies in its ability to be used as a stable isotopic tracer, making it invaluable in research applications where precise tracking of fatty acid metabolism is required .
Eigenschaften
Molekularformel |
C22H44O2 |
|---|---|
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
7,7,8,8-tetradeuteriodocosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i15D2,16D2 |
InChI-Schlüssel |
UKMSUNONTOPOIO-ONNKGWAKSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


